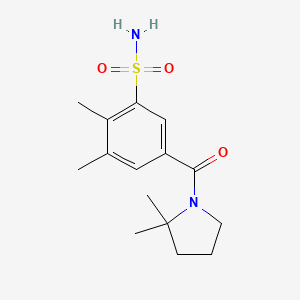
(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone, also known as 2-FMA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that has gained popularity in recent years because of its ability to enhance cognitive performance and increase focus and concentration. The purpose of
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in their levels in the brain, resulting in enhanced cognitive performance and increased focus and concentration. Additionally, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone also acts as a releasing agent for these neurotransmitters, leading to an increase in their release from nerve terminals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone include increased heart rate, blood pressure, and body temperature. It also leads to the release of glucose from the liver, resulting in increased energy levels. Additionally, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone also activates the sympathetic nervous system, leading to the release of adrenaline and noradrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its ability to enhance cognitive performance and increase focus and concentration. It is also a potent stimulant that can be used to investigate the effects of dopamine and norepinephrine on the central nervous system. However, the limitations of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its potential for abuse and addiction. It is also important to note that the effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on the central nervous system may vary depending on the dosage and duration of use.
Direcciones Futuras
There are several future directions for the research of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, further research is needed to investigate the long-term effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on the central nervous system and its potential for abuse and addiction. Finally, studies are needed to investigate the effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on other neurotransmitters in the brain and its potential for use in the treatment of other neurological disorders.
Conclusion:
In conclusion, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone is a synthetic compound that has gained popularity in recent years because of its ability to enhance cognitive performance and increase focus and concentration. It has been widely used in scientific research to investigate its effects on the central nervous system. The synthesis of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the reaction of 2-fluoro-5-methylbenzaldehyde with 3-methylpiperazine in the presence of a reducing agent. The mechanism of action of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the inhibition of the reuptake of dopamine and norepinephrine. The biochemical and physiological effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone include increased heart rate, blood pressure, and body temperature. The advantages of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its ability to enhance cognitive performance and increase focus and concentration. However, its limitations include its potential for abuse and addiction. There are several future directions for the research of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone, including its potential as a treatment for ADHD and narcolepsy, investigating its long-term effects on the central nervous system, and its potential for use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the reaction of 2-fluoro-5-methylbenzaldehyde with 3-methylpiperazine in the presence of a reducing agent. The reaction takes place under controlled conditions and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone has been widely used in scientific research to investigate its effects on the central nervous system. Studies have shown that it has a high affinity for dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. This leads to an increase in the levels of dopamine and norepinephrine in the brain, resulting in enhanced cognitive performance and increased focus and concentration.
Propiedades
IUPAC Name |
(2-fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-3-4-12(14)11(7-9)13(17)16-6-5-15-10(2)8-16/h3-4,7,10,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUAMDISNJCGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)
![4-acetamido-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B7580718.png)
![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)
![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)


![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)
